Propoxyphenyl thioaildenafil

Description

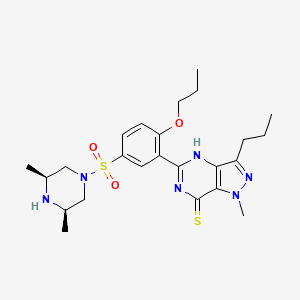

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O3S2/c1-6-8-19-21-22(29(5)28-19)24(34)27-23(26-21)18-12-17(9-10-20(18)33-11-7-2)35(31,32)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,34)/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZRONCLPZRSZ-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856190-49-3 | |

| Record name | Propoxyphenyl sulfoaildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL SULFOAILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU1I5I7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Pre Analytical Methodologies for Chemical Compound Acquisition

Origin and Identification of Source Materials in Research Settings

Propoxyphenyl thioaildenafil (B589028) is a synthetic sildenafil (B151) analogue. jfda-online.com It is not a naturally occurring substance but is instead synthesized for illicit inclusion in products marketed as "natural" or "herbal" health supplements, particularly those claimed to enhance male sexual function. jfda-online.comjfda-online.com In research and regulatory contexts, the source materials are typically these adulterated dietary supplements, which are often collected from local or online markets by health authorities for routine screening. jfda-online.comfda.gov.twcore.ac.uk

The intellectual origin for many sildenafil analogues, including likely Propoxyphenyl thioaildenafil, can be traced back to patent literature from the discovery process of legitimate phosphodiesterase type 5 (PDE-5) inhibitors. nih.gov These patents often describe hundreds of potential molecular variations, providing a blueprint for clandestine synthesis. nih.gov The materials themselves are usually presented as capsules containing powders or as tablets. jfda-online.comcore.ac.uk

Extraction Protocols for Analogues from Complex Matrices

The initial step in isolating this compound from a complex matrix, such as a powdered herbal supplement, is a solvent-based extraction. The goal is to solubilize the target compound while leaving behind as much of the insoluble matrix as possible. Researchers have employed various solvents and techniques to achieve this.

In one detailed example, a 22.1-gram sample of a dried brown powder, purported to be an herbal supplement, was extracted four times with 300 mL of 95% ethanol. jfda-online.com Another approach for a different analogue involved partitioning the crude extract using a solvent system of dichloromethane (B109758), methanol (B129727), and water. jfda-online.com For other sildenafil analogues, methods such as sonication with acetonitrile (B52724) or methanol have been utilized to enhance extraction efficiency from the product matrix. jfda-online.comwiserpub.com

Table 1: Reported Extraction Protocols for this compound and its Analogues

| Target Compound | Starting Material | Extraction Solvent/System | Technique | Reference |

|---|---|---|---|---|

| This compound | Dried powder from herbal supplement | 95% Ethanol | Repeated extraction (4x) | jfda-online.com |

| Sildenafil Analogue | Dried powder from herbal supplement | Dichloromethane/Methanol/Water (20:10:10) | Partitioning | jfda-online.com |

| Sildenafil Analogue | Dietary Supplement | Methanol | Sonication, Liquid-liquid partition | jfda-online.com |

| Vardenafil Analogue | Pressed Candies | Acetonitrile | Sonication | wiserpub.com |

| Sildenafil Citrate | Herbal Formulation | Methanol:Water (50:50) | Sonication and magnetic stirring | ijpsr.com |

Advanced Chromatographic Purification Techniques

Following crude extraction, chromatographic techniques are essential for separating the target analogue from other extracted compounds. This purification is typically performed in stages, often beginning with low-pressure column chromatography and followed by high-performance liquid chromatography for final polishing.

Open column chromatography serves as a valuable initial purification step to fractionate the crude extract. In the isolation of this compound, the ethyl acetate (B1210297) (EtOAc) soluble portion of a crude extract was applied to an open silica (B1680970) gel column (Kieselgel 60, 70-230 mesh). jfda-online.com The column was eluted with a mobile phase of ethyl acetate and methanol in a 10:1 ratio, which successfully separated the extract into three fractions, with the target compound contained in the second fraction. jfda-online.com This method is effective for handling larger sample loads and providing a partially purified product for further refinement. tubitak.gov.tr

Table 2: Open Column Chromatography Methods for Sildenafil Analogue Purification

| Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|

| Silica gel (Kieselgel 60, 70-230 mesh) | Ethyl acetate/Methanol (10:1) | Isolation of this compound | jfda-online.com |

| Silica gel (Verspak column) | Dichloromethane/Methanol (50:1) | Isolation of a related sildenafil analogue | jfda-online.com |

| Silica gel 60 (0.063-0.2 mm) | n-hexane, then n-hexane-ethyl acetate (1:1) | Isolation of a novel sildenafil analogue | fda.gov.tw |

| Silica gel 60 (0.04-0.063 mm) | Ethylacetate-methanol-ammonium hydroxide (B78521) (100:15:1.5) | Purification of Dimethylacetildenafil | tubitak.gov.tr |

For obtaining highly pure compounds required for definitive structural elucidation, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. shimadzu.com These systems operate at higher pressures and use more efficient column packing materials than open columns, providing superior resolution. While the specific preparative HPLC conditions for this compound are not detailed, the technique has been explicitly used to isolate closely related compounds. For instance, a novel propoxyphenyl thiosildenafil (B29118) was isolated using preparative HPLC. nih.gov Similarly, a propoxyphenyl-linked thiohomosildenafil (B29216) analogue was successfully purified via semi-preparative HPLC, demonstrating the utility of this technique for separating structurally similar sildenafil derivatives from complex mixtures. researchgate.netnih.gov

Open Column Chromatography Methodologies

Recrystallization and Sample Preparation for Characterization

Recrystallization is the final purification step, designed to produce a highly ordered crystalline solid. This process is critical for obtaining a sample pure enough for unambiguous characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and X-ray crystallography. nih.gov

After purification by column chromatography, the fraction containing this compound was recrystallized using a solvent system of dichloromethane and methanol (CH2Cl2/MeOH) in a 1:1 ratio. jfda-online.com This procedure yielded the compound as a pure yellow powder. jfda-online.com The melting point of the resulting crystalline solid was determined to be in the range of 189–191°C. jfda-online.com This final, pure sample was then subjected to a battery of spectroscopic analyses (including NMR, MS, IR, and UV) to confirm its chemical structure. jfda-online.com

Comprehensive Structural Elucidation Through Advanced Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment and connectivity of each atom in propoxyphenyl thioaildenafil (B589028) have been meticulously mapped. jfda-online.com

The ¹H NMR spectrum of propoxyphenyl thioaildenafil provides critical information regarding the number of different types of protons and their neighboring environments. Analysis of a sample dissolved in deuterated chloroform (B151607) (CDCl₃) revealed characteristic signals corresponding to the distinct functional groups within the molecule.

Key features observed in the spectrum include signals for a 1,3,4-trisubstituted aromatic ring of the ABX-type, confirming the substitution pattern on the phenyl group. jfda-online.com The spectrum also clearly shows resonances for a propoxy group, distinguishing it from the ethoxy group found in similar analogues. jfda-online.comresearchgate.net Signals corresponding to the pyrazolopyrimidine core and the dimethylpiperazine moiety are also present and have been fully assigned. jfda-online.com

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 2 | 2.91 | t | 7.6 |

| 3 | 1.83 | m | |

| 4 | 1.01 | t | 7.6 |

| 6 | 4.31 | s | |

| 10 | 11.95 | s | |

| 12 | 7.91 | d | 2.0 |

| 14 | 7.85 | dd | 8.4, 2.0 |

| 15 | 7.15 | d | 8.4 |

| 17 | 4.09 | t | 6.4 |

| 18 | 1.95 | m | |

| 19 | 1.12 | t | 7.2 |

| 1' | 2.72 | br s | |

| 2', 6' | 2.49 | br s | |

| 3', 5' | 2.30 | s |

Data sourced from a study by Kee et al. jfda-online.com

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound displayed 24 distinct carbon signals, consistent with its proposed molecular formula. jfda-online.com The chemical shifts of these signals confirm the presence of key structural features, including the thioketone group (C=S), aromatic and heterocyclic rings, the propoxy chain, and the dimethylpiperazine group. jfda-online.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) were used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. jfda-online.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position No. | Chemical Shift (δ) ppm |

|---|---|

| 2 | 29.8 |

| 3 | 22.3 |

| 4 | 13.8 |

| 6 | 37.1 |

| 7 | 158.4 |

| 8a | 138.8 |

| 10a | 130.4 |

| 11a | 175.7 |

| 12 | 133.8 |

| 13 | 129.8 |

| 14 | 132.5 |

| 15 | 119.8 |

| 16 | 160.7 |

| 17 | 75.7 |

| 18 | 22.2 |

| 19 | 10.5 |

| 1' | 54.8 |

| 2', 6' | 45.8 |

| 3', 5' | 45.8 |

Data sourced from a study by Kee et al. jfda-online.com

To establish the connectivity between atoms, two-dimensional NMR experiments were essential.

¹H-¹H Correlated Spectroscopy (COSY): This experiment revealed proton-proton couplings within the same spin system. For instance, correlations were observed between the adjacent protons of the propyl group (H-2, H-3, H-4) and the propoxy group (H-17, H-18, H-19), confirming their structures. jfda-online.com

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular fragments. Key HMBC correlations observed for this compound included the linkage from the methyl protons at position 6 (δ 4.31) to carbons C-7 (δ 158.4) and C-11a (δ 175.7), confirming the N-methyl substitution on the pyrazole (B372694) ring. jfda-online.com Correlations from the aromatic proton H-12 (δ 7.91) to the sulfonyl-bearing carbon C-13 (δ 129.8) and C-11a (δ 175.7) helped to piece together the pyrazolopyrimidine and phenyl moieties. jfda-online.com

While standard 1D and 2D NMR experiments were sufficient for the structural elucidation of this compound, more specialized techniques exist for even more complex analogues. jfda-online.com Nitrogen-15 (¹⁵N) NMR spectroscopy, for example, can provide direct information about the nitrogen atoms in the heterocyclic rings and the sulfonamide linker, which can be invaluable for distinguishing isomers. The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) can establish carbon-carbon connectivity directly, providing an unambiguous map of the carbon skeleton, although it is often limited by sensitivity. Specific ¹⁵N NMR or INADEQUATE data for this compound are not prominently featured in the primary literature, as its structure was definitively resolved without these methods. jfda-online.comsci-hub.st

Two-Dimensional NMR Correlational Experiments (e.g., COSY, TOCSY, HMQC, HMBC)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of this compound yielded a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 519.2224. jfda-online.com This accurate mass measurement corresponds to the elemental composition C₂₄H₃₅N₆O₃S₂⁺ (calculated for C₂₄H₃₄N₆O₃S₂ + H⁺), confirming the molecular formula of the neutral compound. jfda-online.com Another analysis reported a consistent [M+H]⁺ ion at m/z 519.2207. chrom-china.com The neutral exact mass is calculated to be 518.2134 Da. sci-hub.st

Further analysis using tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. The fragmentation of the parent ion (m/z 519) produced key daughter ions at m/z 407, 341, 315, 299, 113, and 99. sci-hub.st These fragments are indicative of the loss of parts of the piperazine (B1678402) ring and other structural components, providing further confirmatory evidence for the elucidated structure.

Tandem Mass Spectrometry (MS/MS and MSⁿ) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, a protonated molecule [M+H]⁺ is first generated, typically using electrospray ionization (ESI). This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

Studies have identified the protonated molecule of this compound at a mass-to-charge ratio (m/z) of 519. sci-hub.st The subsequent MS/MS analysis reveals a distinct fragmentation pathway. Key fragment ions are observed at m/z 407, 341, 315, and 299. sci-hub.st These fragments are indicative of the core pyrazolopyrimidine thione structure and the substituted phenyl ring. The ion at m/z 299 is a particularly common fragment observed in thiosildenafil-like compounds. researchgate.net The fragmentation pattern allows for the systematic mapping of the molecule's structure, confirming the presence and connectivity of the propoxyphenyl and piperazinylsulfonyl moieties.

The fragmentation pathways for thiosildenafil (B29118) analogues, including this compound, often involve the cleavage of the sulfonamide bond and subsequent fragmentation of the piperazine ring. koreascience.kr The consistent appearance of specific fragment ions across a class of related compounds, such as the ion at m/z 299 for thiosildenafil-like compounds, provides a reliable fingerprint for their identification. researchgate.netkoreascience.kr

Interactive Data Table: MS/MS Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) |

|---|---|

| 519 | 407, 341, 315, 299, 113, 99 |

Application of Quadrupole Time-of-Flight (Q-TOF/MS) and Ion Trap-Time-of-Flight (IT-TOF MS)

High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF/MS) and Ion Trap-Time-of-Flight (IT-TOF MS) are crucial for determining the precise elemental composition of a compound. sci-hub.stresearchgate.net These methods provide highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's chemical formula.

For this compound, Q-TOF/MS analysis has confirmed the elemental composition as C₂₄H₃₄N₆O₃S₂. sci-hub.stjfda-online.com Specifically, high-resolution electrospray ionization mass spectrometry (HRESIMS) determined the [M+H]⁺ ion to be at m/z 519.2224. jfda-online.com This experimental value is in close agreement with the calculated theoretical mass.

The combination of a quadrupole analyzer with a time-of-flight mass analyzer in Q-TOF systems allows for both the selection of a specific precursor ion and the high-resolution analysis of its fragment ions. koreascience.krnih.gov Similarly, IT-TOF MS combines the capabilities of an ion trap for MSⁿ experiments with the high mass accuracy of a TOF analyzer. mdpi.com These hybrid technologies are invaluable for the structural confirmation of new or unknown compounds like this compound, providing both fragmentation data and precise mass measurements. sci-hub.stmdpi.com

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Experimental m/z | Calculated Mass | Molecular Formula | Source |

|---|---|---|---|---|---|

| HRESIMS | [M+H]⁺ | 519.2224 | 518.2134 | C₂₄H₃₄N₆O₃S₂ | sci-hub.stjfda-online.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. wikipedia.orgbasicmedicalkey.com The UV spectrum of this compound exhibits a characteristic pattern that is similar to other thiosildenafil analogues. jfda-online.com

The spectrum shows maximum absorption (λₘₐₓ) peaks at approximately 226 nm and 295 nm. jfda-online.com These absorptions are attributed to the π → π* transitions within the aromatic rings and the conjugated pyrazolopyrimidine thione system. wikipedia.org The presence of multiple absorption bands is indicative of the complex chromophoric system within the molecule. The specific wavelengths and intensities of these absorptions can be used to differentiate this compound from its oxygen-containing counterpart, propoxyphenyl aildenafil, and other related analogues. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for this compound

| λₘₐₓ (nm) |

|---|

| 226 |

| 295 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.orgopenstax.org The IR spectrum of this compound displays several characteristic absorption peaks that confirm the presence of its key structural features. jfda-online.comfda.gov.tw

A notable absorption is observed around 1257 cm⁻¹, which is characteristic of the C=S (thioketone) group. jfda-online.com This peak is crucial for distinguishing it from sildenafil (B151) analogues that contain a C=O (carbonyl) group, which typically absorbs at a higher frequency (around 1690 cm⁻¹). researchgate.net Other significant peaks in the IR spectrum of this compound include an absorption for the N-H group at approximately 3265 cm⁻¹ and absorptions for the aromatic rings in the regions of 1572, 1497, and 3092 cm⁻¹. jfda-online.com

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3265 | N-H (amine) |

| 3092, 1572, 1497 | Aromatic Ring |

| 1257 | C=S (thioketone) |

Crystallographic Analysis: X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its solid state. For this compound, which has been isolated as a yellow powder, recrystallization can yield single crystals suitable for X-ray diffraction analysis. jfda-online.com

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. This allows for the exact measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's absolute configuration and conformation in the solid state. While specific crystallographic data for this compound is not detailed in the provided search results, the isolation of the compound as a crystalline powder with a defined melting point of 189-191°C suggests that X-ray diffraction analysis is a feasible and essential step for its complete structural elucidation. jfda-online.com

Analytical Methodologies for Detection and Characterization of Novel Analogues

Liquid Chromatography (LC) Based Methods

Liquid chromatography stands as a cornerstone in the analysis of counterfeit and adulterated pharmaceutical products, offering robust platforms for the separation, identification, and quantification of illicit compounds. scispace.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely adopted and successful technique for the initial screening of PDE-5 inhibitors and their analogues. sci-hub.stuctm.edu A significant majority of these compounds, approximately 91%, have been successfully screened using HPLC-UV. sci-hub.st This method's utility stems from the characteristic UV absorption profiles exhibited by different drug categories, which aids in their preliminary identification. sci-hub.st For instance, the UV spectrum of Propoxyphenyl thioaildenafil (B589028) can be compared to that of known standards like thiosildenafil (B29118) and dimethylsildenafil (B1532141) to aid in its identification. lawdata.com.tw

The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient. jfda-online.comnih.gov For example, a mixture of acetonitrile (B52724) and an aqueous solution of 0.05% formic acid can be employed as the mobile phase with a gradient program to achieve separation. nih.gov The UV detection is commonly set at a specific wavelength, such as 230 nm, for quantification. nih.gov The retention time of the analyte under specific chromatographic conditions serves as a key identifier.

Table 1: HPLC-UV Method Parameters for PDE-5 Inhibitor Analysis

| Parameter | Value | Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.05% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Gradient Program | 0–2 min 20% B, 2–7 min up to 30% B, 7–8 min up to 40% B, 8–10 min up to 50% B, 10–12 min up to 60% B, 12–14 min to 40% B, 14–15 min to 20% B | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption. uliege.be These benefits are particularly valuable in the analysis of complex mixtures containing multiple sildenafil (B151) analogues. uliege.beresearchgate.net UHPLC methods have been developed for the simultaneous determination of various PDE-5 inhibitors and their analogues. uliege.be

A typical UHPLC method for analyzing these compounds involves a sub-2 µm particle size column, such as a Kinetex C18 column (50 × 2.1 mm; 1.7 μm), and a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer like triethylamine (B128534) solution. researchgate.net The enhanced separation power of UHPLC allows for the effective resolution of closely related compounds, which is crucial for accurate identification and quantification. researchgate.net

Hyphenated LC-Mass Spectrometry (LC-MS) Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of unknown compounds. scispace.com LC-MS and its tandem version, LC-MS/MS, are considered primary analytical methodologies for investigating adulterated dietary supplements. usp.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in both targeted and non-targeted screening for sildenafil analogues like Propoxyphenyl thioaildenafil. researchgate.netjfda-online.com In targeted screening, the instrument is set to monitor for specific precursor and product ions of known analytes. In non-targeted screening, the system acquires data for all ions within a certain mass range, allowing for the potential identification of novel or unexpected analogues. jfda-online.com

The fragmentation patterns obtained from MS/MS experiments provide crucial structural information. researchgate.netjfda-online.comjfda-online.com For this compound, the protonated molecular ion [M+H]⁺ is observed, and its fragmentation yields characteristic product ions that help to confirm its structure. researchgate.netsci-hub.st For instance, the MS/MS spectrum of this compound (m/z 519) shows product ions at m/z 407, 341, 315, 299, 113, and 99. sci-hub.st The analysis of these fragmentation pathways is essential for differentiating between isomeric analogues. sci-hub.st

Table 2: LC-MS/MS Fragmentation Data for this compound

| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Reference |

| This compound | C24H34N6O3S2 | 519 | 407, 341, 315, 299, 113, 99 | sci-hub.st |

Optimizing mass spectrometry parameters is critical for achieving the sensitivity and selectivity required for detecting trace amounts of adulterants. sci-hub.stjfda-online.com Key parameters that are typically optimized include the capillary voltage, cone voltage, and collision energy. jfda-online.com For example, in the analysis of a sildenafil analogue, a capillary voltage of 3 kV, a cone voltage of 100 V, and a collision energy of 20 eV might be employed. jfda-online.com

High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap mass spectrometry, are invaluable for obtaining accurate mass measurements of both precursor and fragment ions. sci-hub.stkoreascience.kr This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant step in its structural elucidation. sci-hub.st The application of HPLC-Orbitrap MS has been shown to effectively distinguish between isomeric sildenafil analogues that have the same chemical formula. sci-hub.st

LC-MS/MS for Targeted and Non-Targeted Screening Applications

Planar Chromatography Techniques

While liquid chromatography is a dominant technique, planar chromatography, particularly Thin-Layer Chromatography (TLC), also plays a role in the screening of counterfeit drugs. nih.gov TLC, especially when coupled with UV detection (TLC-UV), is a promising and cost-effective technique for the detection of various PDE-5i analogues. researchgate.netsci-hub.st It is particularly suitable for field testing and initial screening due to its simplicity and speed. nih.gov In TLC, authentic samples will travel the same distance on the plate and produce spots with similar characteristics to the standards, allowing for a comparative identification. nih.gov

Thin-Layer Chromatography (TLC) and UV Detection

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible screening technique for the initial identification of PDE-5 inhibitor analogues. researchgate.net This method separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel-coated plate, and a mobile phase. sigmaaldrich.com Following separation, spots on the TLC plate can be visualized under ultraviolet (UV) light. libretexts.org

Compounds containing a chromophore, such as the aromatic and conjugated systems present in this compound and other sildenafil analogues, will absorb UV light. libretexts.org When a TLC plate with a fluorescent indicator is exposed to UV light (commonly at 254 nm), the background fluoresces (often appearing green), while the UV-absorbing compounds appear as dark spots. libretexts.org This non-destructive technique allows for the preliminary identification of potential adulterants. libretexts.orgtandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be compared to that of a known standard for tentative identification. nih.gov However, due to its limited sensitivity and the requirement for reference standards, TLC is often used in conjunction with other, more definitive analytical methods. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Screening

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC, offering higher resolution, greater sensitivity, and improved reproducibility. sigmaaldrich.comasiapharmaceutics.info HPTLC plates are prepared with smaller, more uniform particles of the stationary phase, which results in more compact bands and a more efficient separation. sigmaaldrich.comasiapharmaceutics.info These characteristics make HPTLC a powerful tool for screening a wide range of compounds, including PDE-5 inhibitors and their analogues, in various product matrices like tablets, capsules, and even complex food items. nih.gov

A key advantage of HPTLC is its ability to analyze multiple samples simultaneously, making it a cost-effective and high-throughput screening method. asiapharmaceutics.info After development, the plate can be scanned with a densitometer to obtain UV spectra of the separated compounds, which can then be compared to a library of known standards for identification. nih.gov This provides a higher degree of confidence than visual inspection alone. nih.gov

For instance, an HPTLC method has been successfully developed to screen for three primary PDE-5 inhibitors and eight of their analogues, including propoxyphenyl hydroxyhomosildenafil, a compound structurally related to this compound. nih.gov The sample preparation for such analyses is often straightforward, involving ultrasound-assisted extraction with methanol (B129727) followed by centrifugation. nih.gov The Rf values obtained from HPTLC provide preliminary identification, which can be further confirmed by comparing the UV spectra and, if necessary, eluting the spot for mass spectrometric analysis. nih.gov

| Parameter | Description | Relevance to this compound Detection |

| Stationary Phase | Typically silica gel 60 F254 HPTLC plates. | Provides a standardized surface for the separation of PDE-5 inhibitor analogues. |

| Sample Preparation | Ultrasound-assisted extraction with methanol. nih.gov | A simple and effective method for extracting analogues from various matrices. nih.gov |

| Detection | UV densitometry at 254 nm and 365 nm. usp.org | Allows for visualization and preliminary spectral identification of compounds like this compound. usp.org |

| Identification | Comparison of Rf values and UV spectra with reference standards. nih.gov | Enables tentative identification prior to more definitive analysis. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and identification of volatile and thermally stable compounds. In the context of PDE-5 inhibitor analogues, GC-MS provides excellent chromatographic resolution and, through mass spectrometry, detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. drawellanalytical.com

While many PDE-5 inhibitors and their analogues can be analyzed directly by GC-MS, some, particularly those with polar functional groups like hydroxyl groups, may require a derivatization step to increase their volatility and improve their chromatographic behavior. Trimethylsilyl (TMS) derivatization is a common approach used for this purpose.

The electron ionization (EI) source in a GC-MS system produces characteristic fragmentation patterns that can serve as a "fingerprint" for a specific compound, allowing for its identification by comparing the obtained mass spectrum with a library of known spectra. High-resolution GC-MS can provide even more precise mass measurements, enabling the determination of the elemental composition of a compound and its fragments, which greatly aids in the identification of novel or unknown analogues. drawellanalytical.com

GC-MS has been successfully applied to the analysis of dietary supplements for the presence of undeclared sildenafil and other adulterants. mdpi.com For example, in one study, the determination of sildenafil was performed using a GC-MS system with an HP5-MS capillary column. mdpi.com Although specific GC-MS data for this compound was not detailed in the reviewed literature, its structural similarity to other sildenafil analogues suggests it could be identified by this method, potentially after derivatization if necessary.

| Parameter | Description | Significance for Analogues like this compound |

| Chromatographic Separation | Separation based on volatility and interaction with the GC column stationary phase. | Allows for the separation of different analogues from each other and from the sample matrix. |

| Ionization | Typically Electron Ionization (EI) for reproducible fragmentation patterns. | Generates a unique mass spectral fingerprint for identification. |

| Detection | A mass spectrometer detects ions based on their mass-to-charge ratio (m/z). | Provides structural information for the identification of known and unknown compounds. |

| Derivatization | May be required for polar compounds to increase volatility. | Enhances the suitability of certain analogues for GC-MS analysis. |

Emerging and Rapid Detection Technologies

The need for faster and more field-deployable analytical methods has driven the development of emerging and rapid detection technologies. These techniques aim to provide quick screening results with minimal sample preparation, which is particularly valuable for regulatory agencies and in resource-limited settings. americanpharmaceuticalreview.comuwstartcenter.org

Ambient ionization mass spectrometry techniques allow for the direct analysis of samples in their native state with little to no preparation. ugent.be One such method, wooden-tip electrospray ionization mass spectrometry (WT-ESI-MSⁿ), has been reported as a high-throughput method for the analysis of prohibited drugs in dietary supplements. sci-hub.st In this technique, a sample solution is applied to the tip of a wooden stick, which is then placed in front of the mass spectrometer inlet. A high voltage is applied, leading to the generation of ions that are subsequently analyzed. sci-hub.st

This approach significantly reduces the time required for analysis compared to traditional chromatographic methods. sci-hub.st The use of tandem mass spectrometry (MSⁿ) provides a high degree of specificity and allows for the structural characterization of the detected compounds. sci-hub.st Other ambient ionization techniques, such as Rapid Evaporative Ionization Mass Spectrometry (REIMS), also offer rapid screening capabilities for a variety of sample types. ugent.be

Ion Mobility Spectrometry (IMS) is another rapid detection technology that separates ions based on their size, shape, and charge in the gas phase. sci-hub.st This technique can be used as a standalone detector or in conjunction with mass spectrometry. IMS is particularly useful for the rapid screening of known compounds and can differentiate between isomers that may be difficult to separate by other means. sci-hub.st

Chemical Synthesis Pathways and Structural Analogous Relationships

Comparative Structural Analysis with Parent PDE5 Inhibitors (e.g., Sildenafil (B151), Thiosildenafil)

Propoxyphenyl thioaildenafil (B589028) is a structural analogue of sildenafil and, more directly, thiosildenafil (B29118). The core molecular framework of these compounds is a pyrazolopyrimidine ring system, which is crucial for their interaction with the PDE5 enzyme. Sildenafil, the parent compound, features a pyrazolo[4,3-d]pyrimidin-7-one structure.

The primary structural deviation in thiosildenafil and its derivatives, including Propoxyphenyl thioaildenafil, is the substitution of the oxygen atom in the pyrimidinone ring of sildenafil with a sulfur atom, creating a thione group. This modification results in a pyrazolo[4,3-d]pyrimidine-7-thione core. The presence of the thioketone group is a defining characteristic of the "thio" series of sildenafil analogues. lawdata.com.twresearchgate.net

This compound shares a high degree of structural similarity with thioaildenafil and thiosildenafil. researchgate.net The key distinction lies in the alkoxy group attached to the phenyl ring. In sildenafil and thiosildenafil, this is an ethoxy group. In this compound, this ethoxy group is replaced by a propoxy group. researchgate.netnih.gov This substitution of an ethyl for a propyl chain on the phenyl ether is the defining feature of the "propoxyphenyl" series of analogues.

Another point of comparison is the piperazine (B1678402) ring. In sildenafil and thiosildenafil, the sulfonyl group on the phenyl ring is attached to a 4-methylpiperazine moiety. This compound, being an analogue of thioaildenafil, features a different substitution on the piperazine ring, distinguishing it from thiosildenafil.

| Compound | Core Structure | Phenyl Ring Substituent | Piperazine Moiety |

|---|---|---|---|

| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | Ethoxy | 4-methylpiperazine |

| Thiosildenafil | Pyrazolo[4,3-d]pyrimidine-7-thione | Ethoxy | 4-methylpiperazine |

| This compound | Pyrazolo[4,3-d]pyrimidine-7-thione | Propoxy | (3R,5S)-3,5-Dimethylpiperazine (rel) |

Elucidation of the Propoxyphenyl Moiety's Structural Significance

The "propoxyphenyl" moiety refers to the 2-propoxyphenyl group that is a key component of this compound's structure. The significance of this moiety is best understood by comparing it to the 2-ethoxyphenyl group found in sildenafil and thiosildenafil. The replacement of the ethoxy group with a propoxy group represents a deliberate, albeit minor, structural modification. researchgate.netnih.gov

The rationale behind this substitution may be multifaceted. From a synthetic standpoint, the use of a propoxy precursor may be driven by the availability and cost of starting materials. researchgate.net The presence of a significant number of propoxyphenyl-linked analogues appearing in a relatively short period suggests a possible shift in the availability of specific chemical building blocks. sci-hub.st

From a chemical and pharmacological perspective, altering the length of the alkyl chain on the ether linkage from ethyl to propyl can subtly influence the molecule's physicochemical properties. These properties include lipophilicity, which can, in turn, affect how the molecule interacts with its biological target and how it is absorbed, distributed, and metabolized. Studies on sildenafil derivatives have shown that modifications to the phenyl moiety can lead to significant changes in their affinity for the PDE5 enzyme. rasayanjournal.co.in The addition of a propyl ether in the para position has been explored in silico to assess its impact on pharmacokinetic properties and binding affinity. rasayanjournal.co.in

Hypothesized Synthetic Pathways for this compound

The synthesis of this compound is not formally published in peer-reviewed literature, as it is primarily identified as an unapproved substance. However, its synthetic pathway can be hypothesized based on established methods for synthesizing sildenafil and its numerous analogues. nih.govwikipedia.orgmdpi.comnewdrugapprovals.org

The synthesis would likely follow a convergent approach, involving two main parts: the creation of the substituted pyrazolopyrimidine core and the synthesis of the substituted phenylsulfonamide moiety, which are then combined.

A plausible synthetic route would involve:

Formation of the Pyrazole (B372694) Ring: Reacting a diketoester with hydrazine (B178648) to form the pyrazole ring, followed by N-methylation. newdrugapprovals.org

Formation of the Pyrazolopyrimidine Core: The pyrazole is then used to construct the pyrazolo[4,3-d]pyrimidin-7-one core. To obtain the "thio" analogue, a thionation step is required, likely using a reagent like Lawesson's reagent to convert the carbonyl group of the pyrimidinone to a thioketone.

Synthesis of the Phenylsulfonamide Moiety: This would start with a 2-propoxybenzoic acid derivative. This precursor undergoes chlorosulfonation to produce 5-(chlorosulfonyl)-2-propoxybenzoic acid. sci-hub.st This intermediate is then reacted with the desired piperazine derivative, in this case, likely (3R,5S)-3,5-dimethylpiperazine, to form the sulfonamide.

Coupling and Cyclization: The final step involves coupling the pyrazolopyrimidine core with the phenylsulfonamide moiety, followed by a cyclization reaction to form the final this compound structure.

Precursor Compounds and Building Blocks in Analogue Synthesis (e.g., 5-(chlorosulfonyl)-2-propoxybenzoic acid)

The synthesis of this compound and other sildenafil analogues relies on the availability of specific chemical building blocks. The choice of precursors is often a key factor in the synthetic trends observed for these compounds. researchgate.net

One of the most critical precursors for the propoxyphenyl series of analogues is 5-(chlorosulfonyl)-2-propoxybenzoic acid . sci-hub.st This compound serves as the key intermediate for introducing the propoxyphenylsulfonyl group to the pyrazole core.

Other important precursors and building blocks in the synthesis of sildenafil analogues in general include:

| Precursor/Building Block | Role in Synthesis |

|---|---|

| Ethyl 3-butyrylpyruvate | Starting material for the pyrazole ring. nih.gov |

| Hydrazine hydrate | Reacts with a diketoester to form the pyrazole ring. nih.gov |

| Dimethyl sulfate | Used for the N-methylation of the pyrazole ring. newdrugapprovals.org |

| 2-Ethoxybenzoyl chloride | Acylating agent for the synthesis of ethoxy-containing analogues. newdrugapprovals.org |

| N-Methylpiperazine | Reacts with the chlorosulfonyl group to form the sulfonamide in sildenafil. newdrugapprovals.org |

| Arylhydrazononitriles | Valuable precursors for creating 4-aminopyrazole derivatives, which can be used to prepare sildenafil analogues. beilstein-journals.org |

The availability of these and similar precursors on the chemical market can influence the types of analogues that are synthesized and found as adulterants.

Synthetic Trends and Rational Design of Sildenafil/Thiosildenafil Analogues

The synthesis of analogues of sildenafil and thiosildenafil is a notable trend in the realm of unapproved pharmaceutical substances. medsafe.govt.nz These modifications often involve minor structural changes to the parent molecule. The motivations behind these alterations can include attempts to circumvent existing patents, the use of more readily available or cheaper precursor chemicals, or efforts to modify the pharmacological properties of the compound. sci-hub.stwikipedia.org

Common synthetic trends include:

Modification of the N-piperazine moiety: Replacing the methyl group with other alkyl or functional groups. acs.org

Alteration of the alkyl group on the pyrazole ring: For instance, changing the n-propyl group to an ethyl or butyl group. nih.gov

Substitution on the phenyl ring: The most relevant to this compound is the change of the ethoxy group to a propoxy group. researchgate.netnih.gov

Thionation of the pyrimidinone ring: The conversion of the carbonyl group to a thioketone to create "thio" analogues like thiosildenafil and its derivatives. lawdata.com.twresearchgate.net

While many of these analogues appear to be created to avoid detection or legal ramifications, the principles of rational drug design are still implicitly at play. Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target, in this case, the active site of the PDE5 enzyme. nih.govstjamespharmacycollege.in The core pyrazolopyrimidine structure is known to be a potent inhibitor of PDE5, and many of the modifications are made to parts of the molecule that are less critical for enzyme binding, thereby retaining the desired pharmacological activity. medsafe.govt.nz The high degree of selectivity of approved PDE5 inhibitors is a result of such rational design to optimize PDE5 inhibition while minimizing effects on other enzymes. medsafe.govt.nz

Biochemical and Pharmacological Characterization of Pde5 Inhibitory Activity

Mechanism of Action of Phosphodiesterase-5 (PDE5) Inhibitors at the Molecular Level

Propoxyphenyl thioaildenafil (B589028) is a synthetic compound identified as an analogue of thiosildenafil (B29118). nih.gov Its mechanism of action is rooted in the inhibition of the phosphodiesterase type 5 (PDE5) enzyme, which is a key regulator in specific signaling pathways. PDE5 inhibitors are designed to structurally mimic the purine (B94841) ring of cyclic guanosine (B1672433) monophosphate (cGMP). nii.ac.jpscbt.com This structural similarity allows them to competitively bind to the catalytic domain of the PDE5 enzyme. nii.ac.jp

Interaction with Cyclic Guanosine Monophosphate (cGMP) Hydrolysis

The primary function of the PDE5 enzyme is to catalyze the hydrolysis of cGMP into the inactive 5'-guanosine monophosphate (5' GMP). nii.ac.jpf1000research.com This enzymatic degradation serves as a negative feedback mechanism, controlling the intracellular concentration of cGMP and the duration of its signaling effects. nii.ac.jp

Propoxyphenyl thioaildenafil, by acting as a competitive inhibitor, occupies the active site of the PDE5 enzyme. This prevents cGMP from binding and being hydrolyzed. nii.ac.jp The direct consequence of this inhibition is the accumulation of cGMP in the cells where PDE5 is expressed. sci-hub.stnih.gov By blocking this degradation pathway, the biological effects mediated by cGMP are amplified and prolonged. researchgate.net

In Vitro Assays for PDE5 Inhibitory Potency and Selectivity of Analogues

To characterize the pharmacological profile of compounds like this compound, a variety of in vitro assays are employed. These assays are crucial for determining a compound's potency as a PDE5 inhibitor and its selectivity against other phosphodiesterase isozymes. researchgate.netnih.gov

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. scispace.com Common methods to determine IC50 values include fluorescence polarization assays, radioimmunoassays, and spectrophotometry-based assays that measure the product of the enzymatic reaction. f1000research.comnih.gov For example, a fluorescence polarization assay can use a fluorescein-labeled cGMP substrate; when the PDE5 enzyme hydrolyzes it, the resulting labeled GMP is bound by a larger molecule, causing a change in polarization. nii.ac.jp

Selectivity is a critical parameter, as off-target inhibition of other PDE isozymes can lead to unwanted side effects. nih.gov For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, whose function is not fully understood, is also a consideration. nih.gov Therefore, new analogues are typically screened against a panel of different human PDE isozymes (PDE1-PDE11) to establish a selectivity profile. nih.gov

While specific in vitro potency and selectivity data for this compound are not widely available in published scientific literature, the table below presents the IC50 values for several well-known PDE5 inhibitors and related analogues to provide context for the expected potency of this class of compounds. scispace.com

| Compound | PDE5 IC50 (nM) |

| Vardenafil | 0.7 |

| Tadalafil | 5.0 |

| Sildenafil (B151) | 7.1 |

| Acetildenafil | 7.6 |

| Hydroxyhomosildenafil | 3.4 |

Regulatory Science and Forensic Analytical Perspectives on Illicit Analogues

Classification and Legal Status of Propoxyphenyl Thioaildenafil (B589028) as an Unapproved Analogue

Propoxyphenyl thioaildenafil is classified as an unapproved synthetic drug and a structural analogue of sildenafil (B151), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.orgresearchgate.net Specifically, it is a derivative of thiosildenafil (B29118), which itself is an analogue of sildenafil. researchgate.netjfda-online.com The key structural difference in this compound compared to its parent compounds is the substitution of an ethoxy group with a propoxy group on the phenyl ring. researchgate.net This modification is characteristic of a class of sildenafil analogues that began appearing with increased frequency between 2012 and 2014, likely due to the availability of synthesis intermediates such as 5-(chlorosulfonyl)-2-propoxybenzoic acid. sci-hub.st

As an unapproved drug, this compound has not undergone the rigorous safety and efficacy evaluations required by regulatory health authorities for marketing and human consumption. wikipedia.orgresearchgate.net Its legal status is "unapproved and unscheduled," meaning it is not a controlled substance in the traditional sense but is illegal to sell as a medicine or dietary supplement. wikipedia.orgfda.gov.tw Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have identified this compound and similar compounds as illegal adulterants in products marketed as "natural" or "herbal" sexual enhancement supplements. wikipedia.orgusp.org These products are considered illegal because they contain undeclared or unapproved pharmaceutical ingredients. usp.org

The compound is also known by the synonym propoxyphenyl thiomethiosildenafil. researchgate.net Its discovery in dietary supplements highlights a trend of clandestine laboratories creating novel chemical structures to mimic the effects of approved drugs while attempting to evade detection and legal restrictions. researchgate.netjfda-online.com

Table 1: Chemical and Legal Classification of this compound

| Attribute | Description | Source(s) |

| Chemical Classification | Synthetic structural analogue of sildenafil; thiosildenafil analogue. | wikipedia.orgresearchgate.net |

| Key Structural Feature | Propoxy group substitution in place of an ethoxy group. | researchgate.netsci-hub.st |

| Legal Status | Unapproved and unscheduled; considered an illegal adulterant in dietary supplements. | wikipedia.orgfda.gov.twusp.org |

| Regulatory Action | Subject to seizure and consumer warnings by agencies like the U.S. FDA. | wikipedia.orgusp.org |

| Common Synonyms | Propoxyphenyl thiomethiosildenafil. | researchgate.net |

Challenges in Regulatory Control and Enforcement Posed by Designer Analogues

The proliferation of designer analogues like this compound presents significant challenges to regulatory control and law enforcement. newhorizonscenters.comglobalinitiative.net Manufacturers of these substances operate in a "cat-and-mouse game" with authorities, constantly modifying the molecular structures of existing drugs to create new, legally distinct compounds that produce similar pharmacological effects. groupofnations.com

Key Regulatory and Enforcement Challenges:

Circumventing Legislation: These analogues are specifically designed to fall outside the precise chemical definitions of controlled substances. newhorizonscenters.commdpi.com Laws like the Federal Analog Act in the United States were introduced to control substances structurally similar to scheduled drugs, but their application can be complex and subject to legal challenges. mdpi.comarizonastatelawjournal.org Clandestine chemists tinker with the molecules of approved drugs to create substances that are not yet explicitly illegal. arizonastatelawjournal.org

Pace of Innovation: The rapid pace at which new analogues are synthesized and introduced to the market outstrips the ability of regulatory bodies to identify, study, and legislate against them. globalinitiative.net This constant evolution makes it difficult for authorities to maintain up-to-date lists of prohibited substances. groupofnations.com

Globalized and Decentralized Production: Illicit manufacturing often occurs in secret labs with lax regulatory oversight, and the products are distributed globally, frequently through online platforms. newhorizonscenters.comglobalinitiative.net This decentralization complicates efforts to disrupt production and supply chains. globalinitiative.net

Misleading Marketing: Designer analogues are frequently marketed as "legal highs" or concealed within products labeled as "herbal supplements" or "research chemicals," which can deceive consumers into believing they are safe and legal alternatives to approved medicines. groupofnations.commdpi.com This misrepresentation poses a significant public health risk as these compounds have unknown safety profiles. wikipedia.org

Ambiguous Product Classification: The line between food supplements and medicinal products can be ambiguous across different jurisdictions, allowing some illicit products to enter the market without the stringent registration required for pharmaceuticals. sci-hub.st

These challenges mean that by the time one analogue is identified and controlled, several new ones may have already appeared, perpetuating a cycle that strains regulatory resources and endangers public health. groupofnations.com

Integration of Novel Analogues into Forensic Databases and Screening Programs

The effective identification of novel analogues like this compound is crucial for forensic science and public health monitoring. This requires the continuous integration of new chemical data into forensic databases and the adaptation of screening programs. nih.govresearchgate.net

Forensic laboratories rely on a variety of analytical techniques to screen for undeclared ingredients in suspect products, such as those marketed as dietary supplements. spectroscopyonline.com The primary methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net High-resolution mass spectrometry (HR-MS), such as LC-quadrupole time-of-flight (LC-QTOF-MS), is particularly powerful for this work. nih.gov

Process of Integration:

Isolation and Characterization: When a previously unknown compound is detected in a product, it must be isolated and its structure fully elucidated. researchgate.netjfda-online.com This is achieved using a combination of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, HR-MS, and infrared (IR) spectroscopy. researchgate.netjfda-online.com For this compound, these methods confirmed it as a thiosildenafil analogue. jfda-online.com

Development of Reference Standards: Once a new analogue is identified and characterized, certified reference materials and analytical standards must be created. lgcstandards.comojp.gov These standards are essential for validating analytical methods and ensuring the accuracy of future identifications in routine screening.

Creation of Spectral Libraries: The analytical data (such as mass spectra and retention times) obtained from the reference standard are added to spectral libraries. nih.gov These libraries are databases that forensic chemists use to compare the analytical signature of an unknown substance against those of known compounds. nih.gov Comprehensive libraries for sildenafil analogues have been developed to facilitate rapid screening. nih.gov

Dissemination and Database Updates: The new data is shared among forensic laboratories and incorporated into commercial and public databases, such as those maintained by the National Institute of Standards and Technology (NIST) and other forensic science institutions. ojp.govsciex.com This allows laboratories worldwide to add the novel analogue to their screening protocols. researchgate.net For example, after its initial identification, this compound was included in the inspection list of illegal adulterants by regulatory bodies. researchgate.net

This systematic process ensures that screening programs can keep pace with the emergence of new designer drugs, enabling regulatory agencies and law enforcement to identify and remove adulterated products from the market more efficiently. nih.govresearchgate.net

Table 2: Common Analytical Techniques for Identifying Novel Drug Analogues

| Technique | Abbreviation | Role in Forensic Analysis | Source(s) |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | A primary method for detecting and screening for illegal additives in supplements due to its high sensitivity and specificity. | mdpi.com |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Provides high-resolution mass data, crucial for identifying unknown compounds and building comprehensive spectral libraries. | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Used for identifying and classifying various types of PDE5 inhibitor drugs, often after derivatization of the compound. | researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Essential for the definitive structural elucidation of newly discovered analogues, differentiating between isomers with the same molecular weight. | researchgate.netsci-hub.st |

| Raman Spectroscopy | - | A rapid, field-deployable screening tool used by agencies to get preliminary identification of active ingredients in suspect products. | spectroscopyonline.comiapchem.org |

Future Directions and Unanswered Questions in Propoxyphenyl Thioaildenafil Research

Advancements in High-Throughput Screening and Confirmatory Analytical Methods

The clandestine nature of propoxyphenyl thioaildenafil (B589028) and its analogues necessitates the development of rapid and reliable screening methods. Currently, a combination of chromatographic and spectrometric techniques is employed for their identification. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a common initial screening tool. researchgate.net For confirmation, more sophisticated methods like liquid chromatography-mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution variations (LC-HRMS) are indispensable. jfda-online.comresearchgate.netresearchgate.net

Researchers have utilized techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to characterize the molecular structure of these compounds. jfda-online.comerau.edu For instance, the molecular formula of propoxyphenyl thioaildenafil has been determined as C24H34N6O3S2 with a corresponding [M+H]+ ion at m/z 519.2224. jfda-online.com

Future advancements will likely focus on enhancing the throughput of these methods. Ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time, making it suitable for screening a large number of samples. uliege.bechrom-china.com Furthermore, the development of comprehensive spectral libraries containing data for a wide range of sildenafil (B151) analogues is crucial for rapid and accurate identification. mdpi.com The United States Pharmacopeia has already taken steps in this direction by compiling data on numerous phosphodiesterase-5 (PDE-5) inhibitors. uspnf.com

Table 1: Analytical Techniques for this compound and Analogues

| Analytical Technique | Application | Key Findings |

| HPLC-DAD | Initial Screening | Detection of sildenafil-like structures. thermofisher.com |

| LC-MS/MS | Confirmation & Elucidation | Determination of molecular weight and fragmentation patterns. jfda-online.com |

| LC-HRMS (e.g., Orbitrap, TOF) | Structural Confirmation | Accurate mass measurements for formula determination. jfda-online.comthermofisher.comnih.gov |

| NMR Spectroscopy | Definitive Structure Elucidation | Detailed structural analysis of isolated compounds. jfda-online.comresearchgate.net |

| UHPLC-MS/MS | High-Throughput Screening | Rapid detection and quantification of multiple analogues. nih.gov |

Expanded Understanding of Structure-Activity Relationships in Propoxyphenyl-Linked Analogues

The defining structural feature of this compound is the replacement of the ethoxy group found in thiosildenafil (B29118) with a propoxy group. jfda-online.comnih.gov This modification, along with the presence of a thioketone group instead of a carbonyl group, differentiates it from sildenafil and its other analogues. jfda-online.com Understanding how these structural changes affect the compound's interaction with the PDE-5 enzyme is a key area for future research.

Structure-activity relationship (SAR) studies are essential to predict the potency and potential side effects of new analogues. jfda-online.comjfda-online.comnih.gov It is presumed that due to the structural similarity to sildenafil, this compound acts as a PDE-5 inhibitor. jfda-online.comfda.gov.twjfda-online.com However, the precise binding affinity and selectivity for PDE-5 compared to other phosphodiesterase isozymes, such as PDE6 which is found in the retina, are unknown. frontiersin.org Altered selectivity could lead to a different side effect profile. erau.edu

Future research will likely involve in vitro enzymatic assays to quantify the inhibitory activity (IC50) of this compound against PDE-5 and other PDE isozymes. nih.gov These experimental findings, combined with computational modeling, will provide a clearer picture of its pharmacological profile.

Exploration of Metabolite Identification and Metabolic Pathways of Analogues

The metabolic fate of this compound in the human body is currently unknown. For sildenafil, the primary metabolic pathway involves N-demethylation, primarily by cytochrome P450 (CYP) enzymes, to form N-desmethyl sildenafil. shimadzu-webapp.eu It is plausible that this compound undergoes similar metabolic transformations.

Future studies will need to employ in vitro systems, such as human liver microsomes, to investigate the metabolic pathways of this compound. Advanced analytical techniques, including LC-HRMS, will be essential for the detection and structural elucidation of its metabolites. nih.gov The photolytic degradation products of sildenafil and its metabolites have also been studied, which could provide insights into the environmental fate of these compounds. nih.gov

Development of Predictive Computational Models for Novel Analogue Activity

The continuous emergence of new sildenafil analogues highlights the need for predictive computational models. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the PDE-5 inhibitory activity of new compounds based on their chemical structure. nih.gov These models use a set of known active and inactive compounds to build a statistical relationship between chemical descriptors and biological activity.

Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding interactions between a ligand, such as this compound, and the active site of the PDE-5 enzyme. frontiersin.orgeuropeanreview.org These computational approaches can help to rationalize observed SAR and predict the binding affinity of novel analogues. researchgate.net Such models can be valuable tools for regulatory agencies to anticipate the potential risks associated with newly identified adulterants. nih.gov

The development of robust and validated computational models will be a critical component of a proactive strategy to address the challenge of novel psychoactive substances and undeclared drug analogues in dietary supplements.

Q & A

Q. What analytical methods are recommended for identifying Propoxyphenyl Thioaildenafil in complex matrices (e.g., herbal supplements or biological samples)?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to detect trace amounts. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy.

- Reference: Isolation of this compound from herbal products was achieved using LC-MS/MS and NMR .

- Experimental Design:

Q. How should this compound be stored to maintain stability during experimental studies?

Methodological Answer:

- Store at room temperature (20–25°C) in light-protected containers to prevent photodegradation.

- Prepare stock solutions in dimethyl sulfoxide (DMSO) at 10 mM and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in PDE5 inhibition data for this compound across different assays?

Methodological Answer:

- Replicate experiments using standardized protocols (e.g., NIH guidelines for preclinical studies ).

- Compare cell-based assays (e.g., human recombinant PDE5A1) with ex vivo tissue models (e.g., corpus cavernosum strips) to assess functional activity.

- Address discrepancies by adjusting assay conditions (e.g., pH, cofactors like Mg²⁺) and validating with a reference inhibitor (e.g., sildenafil) .

- Statistical Analysis: Use Bland-Altman plots to evaluate inter-assay variability .

Q. What experimental design is optimal for evaluating the in vivo toxicity of this compound?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats (n ≥ 8/group) for acute toxicity studies (OECD 423 guidelines).

- Endpoints: Monitor hemodynamic parameters (blood pressure, heart rate) and organ histopathology (liver, kidneys).

- Dosing: Administer orally at 10–100 mg/kg; include a positive control (e.g., sildenafil) and vehicle group .

- Ethical Compliance: Obtain Institutional Animal Care and Use Committee (IACUC) approval and follow ARRIVE reporting guidelines .

Q. How can researchers address conflicting data on this compound’s metabolic pathways in human vs. rodent models?

Methodological Answer:

- Conduct cross-species comparative metabolism studies :

- Use liver microsomes or hepatocytes from humans and rats.

- Identify metabolites via UPLC-Q-TOF-MS and compare kinetic parameters (Km, Vmax).

- Data Interpretation: Apply Michaelis-Menten kinetics to model enzyme saturation. Highlight species-specific cytochrome P450 (CYP) isoforms (e.g., CYP3A4 in humans vs. CYP3A1 in rats) .

Q. What strategies mitigate interference from structurally similar impurities during this compound synthesis?

Methodological Answer:

- Purification: Use preparative HPLC with a gradient elution (water/acetonitrile from 50% to 95% over 30 min).

- Impurity Profiling: Characterize byproducts (e.g., thiophene derivatives) using high-resolution MS and reference USP guidelines for acceptance criteria (e.g., ≤0.1% for any individual unspecified impurity) .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response curves for this compound’s PDE5 inhibition?

Methodological Answer:

Q. What are the ethical considerations when studying unapproved analogs like this compound in human-derived cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.